1,2-Dimethyl-4,5-dinitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethyl-4,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJDGNVJTZEYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060580 | |
| Record name | 4,5-Dinitro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-23-1 | |
| Record name | 1,2-Dimethyl-4,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-dimethyl-4,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dimethyl-4,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,5-Dinitro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dinitro-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Process Engineering
Indirect Synthetic Routes to 1,2-Dimethyl-4,5-dinitrobenzene and Its Precursors
Indirect routes offer an alternative to the direct dinitration of o-xylene (B151617), often providing greater control over the final isomeric product. These methods involve the synthesis of a precursor molecule that is then converted to the target compound.
A highly efficient indirect pathway to this compound involves the oxidation of its corresponding diamine precursor, 4,5-dimethyl-1,2-phenylenediamine. This method circumvents the challenges of controlling regioselectivity in electrophilic aromatic substitution. Research has demonstrated the efficacy of potent oxygen transfer agents for this transformation.
One of the most effective reagents for this conversion is the complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH3CN). kingston.ac.uksavemyexams.com This powerful oxidant converts aromatic diamines to their respective dinitro derivatives under remarkably mild conditions. kingston.ac.uk The oxidation of 4,5-dimethyl-1,2-phenylenediamine with HOF·CH3CN is notable for its speed and high yield. kingston.ac.uksavemyexams.com The reaction proceeds rapidly at low temperatures, providing the desired this compound in excellent purity. kingston.ac.uksavemyexams.com This approach is particularly valuable as it avoids the use of harsh nitrating acids and the formation of undesired isomers. savemyexams.com
| Reactant | Oxidizing Reagent | Temperature | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4,5-Dimethyl-1,2-phenylenediamine | HOF·CH3CN | -15 °C | 4 min | This compound | 87% | kingston.ac.uksavemyexams.com |
The synthesis of this compound can also be strategically approached by the further nitration of a mononitrated precursor. The initial nitration of 1,2-dimethylbenzene (o-xylene) with a nitrating mixture typically yields a combination of 1,2-dimethyl-3-nitrobenzene (B167072) (3-nitro-o-xylene) and 1,2-dimethyl-4-nitrobenzene (B166907) (4-nitro-o-xylene). nih.govacs.org The ratio of these isomers can be influenced by the choice of nitrating agent and reaction conditions; for instance, using fuming nitric acid alone favors the formation of the 4-nitro isomer. acs.org
To synthesize the 4,5-dinitro derivative, the 1,2-dimethyl-4-nitrobenzene isomer is the required starting material. The subsequent introduction of a second nitro group is governed by the directing effects of the substituents already present on the benzene (B151609) ring. savemyexams.compressbooks.publibretexts.org
Methyl Groups (-CH3): The two methyl groups at positions 1 and 2 are activating groups and ortho-, para-directors. savemyexams.compressbooks.pub
Nitro Group (-NO2): The nitro group at position 4 is a deactivating group and a meta-director. savemyexams.compressbooks.pub
In the nitration of 1,2-dimethyl-4-nitrobenzene, the methyl group at C1 directs incoming electrophiles to position 6, while the methyl group at C2 directs towards position 3. The existing nitro group at C4 deactivates the ring but directs incoming groups to the positions meta to itself, which are positions 2 and 6. The most favorable position for the second nitration is C5. This position is ortho to the activating methyl group at C2 and meta to the deactivating nitro group at C4. This agreement between the directing effects of the key substituents facilitates the regioselective synthesis of this compound. Careful control of nitrating conditions is essential to achieve high selectivity for the desired product and avoid the formation of other dinitro isomers, such as 3,4-dinitro-o-xylene. researchgate.net
Novel Nitration Reagents and Activation Methods for Controlled Dinitration
Recent research has focused on developing new nitrating systems that offer greater control over dinitration processes, aiming to improve safety, selectivity, and environmental compatibility compared to traditional mixed-acid methods.
A significant advancement in nitration chemistry is the development of N-nitro-type reagents, such as N-nitropyrazoles. researchgate.netresearchgate.netgoogle.com Among these, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a particularly powerful and versatile nitrating agent. pressbooks.pubresearchgate.netresearchgate.net This reagent functions as a controllable source of the nitronium ion (NO2+), enabling the nitration of a wide array of aromatic compounds under mild conditions with good functional group tolerance. researchgate.netresearchgate.net
A key advantage of this method is that the reaction can be controlled by manipulating the conditions to selectively produce either mononitrated or dinitrated products. pressbooks.pubresearchgate.netresearchgate.net This level of control is crucial for complex syntheses, allowing for a scalable and efficient dinitration protocol. The effectiveness of this reagent is attributed to a synergistic "nitro effect" and "methyl effect" within the pyrazole (B372694) structure. researchgate.net This approach represents a significant step forward from harsh nitration conditions, offering a more refined tool for the synthesis of specific dinitroaromatics like this compound. pressbooks.pubresearchgate.net
| Reagent | Key Feature | Application | Advantage | Reference |
|---|---|---|---|---|
| 5-methyl-1,3-dinitro-1H-pyrazole | Controllable nitronium ion source | Mononitration and Dinitration of (hetero)arenes | Mild conditions, scalable, good functional group tolerance, controllable selectivity | pressbooks.pubresearchgate.netresearchgate.net |
In an effort to develop more environmentally benign and safer nitration protocols, research has explored the use of aqueous nitric acid, moving away from the highly corrosive and waste-producing mixed acid (HNO3/H2SO4) systems. nih.govontosight.aigoogle.com These methods focus on achieving high chemo- and regioselectivity for the nitration of aromatics. ontosight.aigoogle.com
The process involves optimizing a range of experimental variables, including nitric acid concentration, temperature, and reaction time. For certain substrates, non-traditional activation methods are employed to enhance reaction rates and yields while maintaining selectivity. These methods include:
Ultrasonic irradiation
Microwave irradiation
High pressure
By carefully tuning these parameters, it is possible to control the extent of nitration, avoiding over-nitration to tri-nitro compounds and improving the selective formation of desired isomers. ontosight.aigoogle.com Studies on substrates like m-xylene (B151644) have demonstrated that adjusting acid concentration can effectively control the reaction to yield mononitrated products selectively. google.com This approach, which minimizes the use of co-acids and hazardous solvents, represents a greener and safer alternative for industrial nitration processes, with principles applicable to the controlled dinitration of 1,2-dimethylbenzene. ontosight.ai
Mechanistic Investigations of Formation and Transformation Reactions
Elucidation of Electrophilic Aromatic Substitution (S_EAr) Pathways in Dinitration
The dinitration of o-xylene (B151617) to yield 1,2-dimethyl-4,5-dinitrobenzene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. acs.org This process involves the substitution of hydrogen atoms on the aromatic ring with nitro groups. The generally accepted mechanism proceeds through a series of steps, including the generation of a potent electrophile, its attack on the aromatic ring, and subsequent stabilization of the resulting intermediate. masterorganicchemistry.com
The synthesis of this compound typically employs a nitrating mixture of nitric acid and sulfuric acid. ontosight.ai In this mixture, sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com This process is crucial as nitric acid itself is not a sufficiently strong electrophile to attack the aromatic ring of o-xylene effectively.
The generation of the nitronium ion can be represented by the following equilibrium:
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is the primary species that attacks the electron-rich benzene (B151609) ring. rsc.orgnih.gov The high reactivity of the nitronium ion is a key driver for the nitration reaction. rsc.org
The electrophilic attack of the nitronium ion on the o-xylene ring leads to the formation of a resonance-stabilized carbocation known as the Wheland intermediate or σ-complex. nih.govlibretexts.org This intermediate is a critical juncture in the reaction pathway. The formation of the σ-complex involves the temporary loss of aromaticity in the benzene ring, as the carbon atom at the site of attack becomes sp³ hybridized. libretexts.org
The stability of the Wheland intermediate is influenced by the substituents already present on the aromatic ring. In the case of o-xylene, the two methyl groups are electron-donating, which helps to stabilize the positive charge of the carbocation through inductive effects and hyperconjugation. This stabilization lowers the activation energy for the formation of the intermediate. libretexts.org The intermediate is not aromatic but is stabilized by resonance, which delocalizes the positive charge over the remaining sp² hybridized carbon atoms. libretexts.org The formation of the σ-complex is often the rate-determining step in electrophilic aromatic nitration. nih.gov Subsequently, the Wheland intermediate rapidly loses a proton (H⁺) to a base in the reaction mixture, restoring the aromaticity of the ring and yielding the final nitro-substituted product. nih.gov
In the context of dinitration to form this compound, the first nitration occurs on the o-xylene ring, and then a second nitration takes place on the resulting mononitro-o-xylene. The position of the second nitro group is directed by the existing methyl and nitro groups.
While the polar (Ingold-Hughes) mechanism involving the nitronium ion and the Wheland intermediate is widely accepted, research has also pointed towards the involvement of electron transfer (ET) or single-electron transfer (SET) mechanisms in aromatic nitration. nih.govnih.gov This alternative pathway proposes that the reaction can be initiated by the transfer of a single electron from the aromatic compound to the nitrating agent. nih.gov
The likelihood of a SET mechanism is influenced by the electron-donating ability of the aromatic substrate. nih.gov For aromatics that are more easily oxidized than benzene, a SET mechanism becomes more favorable. nih.gov In this mechanism, the initial step is the formation of a radical cation of the aromatic compound and a radical of the nitrating species. rsc.org These radical species then combine to form the σ-complex.
Theoretical studies and experimental observations suggest that the SET and the polar mechanisms may represent two extremes of a continuous mechanistic spectrum. nih.gov The actual pathway can be influenced by factors such as the nature of the aromatic substrate, the nitrating agent, and the reaction conditions. For instance, detailed computational analyses of the dinitration of dialkoxybenzenes strongly suggest the involvement of a SET process. acs.org
Regioselectivity Studies in the Dinitration of Dimethylbenzene and Related Systems
The dinitration of 1,2-dimethylbenzene to form this compound exhibits a high degree of regioselectivity. Understanding the factors that control where the nitro groups are introduced onto the aromatic ring is a central aspect of mechanistic investigations.
The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of electrophilic attack and, consequently, the regioselectivity of the reaction. In o-xylene, the two methyl groups are ortho, para-directing and activating. However, the introduction of the first nitro group, which is a deactivating and meta-directing group, significantly influences the position of the second nitration.
The formation of this compound indicates that the second nitro group adds to the positions that are ortho to one methyl group and meta to the other, and also para and meta to the first nitro group. The observed regioselectivity is a complex interplay of:
Electronic Effects: The electron-donating methyl groups activate the ring towards electrophilic attack, while the electron-withdrawing nitro group deactivates it. The positions most favorable for attack are those that are electronically enriched by the methyl groups and least deactivated by the nitro group.
Steric Hindrance: The bulky nitro group and the methyl groups can sterically hinder the approach of the electrophile to adjacent positions. This steric hindrance can disfavor substitution at certain positions, even if they are electronically favorable.
Studies on the nitration of o-xylene have shown that the ratio of the mononitration products, 3-nitro-o-xylene and 4-nitro-o-xylene, can vary depending on the reaction conditions. researchgate.net The subsequent dinitration to this compound proceeds from these mononitrated intermediates. The exclusive formation of the 4,5-dinitro product from 1,2-dialkoxybenzenes has been attributed to the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic substrate, which dictates the structure of the radical cation formed in a SET process. acs.orgmdpi.com
Factors Influencing Regioselectivity in Dinitration
| Factor | Influence on the Formation of this compound |
|---|---|
| Electronic Effects of Methyl Groups | Ortho, para-directing and activating, increasing electron density at positions 3, 4, 5, and 6 of the o-xylene ring. |
| Electronic Effects of the First Nitro Group | Meta-directing and deactivating, withdrawing electron density from the ring, particularly at the ortho and para positions relative to it. |
| Steric Hindrance | The methyl and nitro groups can physically block the approach of the nitronium ion to adjacent positions, influencing the final isomer distribution. |
The solvent in which the nitration reaction is carried out can have a significant impact on the regioselectivity. researchgate.net Solvation effects can influence the reactivity of the nitrating species and the stability of the intermediates and transition states.
In polar solvents, the nitronium ion can be solvated, which can affect its reactivity and the steric hindrance it presents. researchgate.net The nature of the solvent can alter the ortho/para ratio in the nitration of substituted benzenes. For example, studies on the nitration of anisole (B1667542) have shown that the ortho/para ratio is relatively constant in nonpolar solvents but varies considerably in polar solvents. researchgate.net
For the dinitration of some aromatic compounds, solvation effects have been identified as the primary determinant of regioselectivity. acs.org In these cases, the choice of solvent can be used to tune the outcome of the reaction. Computational studies combining density functional theory with polarizable continuum solvent models have highlighted the crucial role of solvent effects in obtaining quantitatively reliable results for positional selectivity in nitration reactions. nih.govdiva-portal.org The solvent can influence the relative energies of the different transition states leading to the various possible isomers, thereby controlling the product distribution. The activity of the nitrating agent is also observed to decrease in solvents of increasing nucleophilicity. scirp.org
Examination of Ipso Nitration and Adduct Formation
The nitration of aromatic compounds can proceed through an ipso attack, where the electrophile (nitronium ion, NO₂⁺) adds to a position already carrying a substituent. This pathway is particularly significant in the formation of this compound and related compounds.
During the nitration of 1,2-dimethyl-4-nitrobenzene (B166907) in a solution of acetic anhydride (B1165640) and trifluoroacetic anhydride, a notable reaction is the addition of the nitronium ion at the 2-position, which is ipso to a methyl group. cdnsciencepub.comresearchgate.net This leads to the formation of diastereoisomeric adducts of 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate (B1210297) in approximately 50% yield, alongside the expected 1,2-dimethyldinitrobenzenes. cdnsciencepub.comresearchgate.net The preference for ipso attack at the 2-position is consistent with the directing effects of the substituents; the nitro group at C-4 is meta-directing, and in o-xylene, ipso addition is a dominant process. cdnsciencepub.com
The formation of these adducts is a key mechanistic feature, and their subsequent reactions determine the final product distribution. The stability and reaction pathways of these intermediates are influenced by the reaction conditions, particularly the acidity of the medium. cdnsciencepub.com
Characterization and Rearrangements of Cyclohexa-2,5-diene Adducts
The adducts formed from the ipso nitration are non-conjugated cyclohexadienes. cdnsciencepub.com Their characterization relies on spectroscopic methods. For instance, the absence of a 10-Hz coupling in the ¹H NMR spectrum rules out a 2,5-diene structure with adjacent vinylic protons. cdnsciencepub.com Furthermore, ¹³C NMR spectroscopy helps to distinguish between isomers by identifying the carbon atom attached to both a hydrogen and an acetate group, which resonates at a higher field compared to a carbon bonded to a nitro group. cdnsciencepub.com
These cyclohexa-2,5-diene adducts are not static and can undergo rearrangements. Under moderately to strongly acidic conditions, they can rearomatize. cdnsciencepub.com The specific products formed depend on the reaction conditions. For example, in the presence of 5% sulfuric acid in methanol, the adducts can yield 4-nitro-, 3,4-dinitro-, and 3,5-dinitro-o-xylene. cdnsciencepub.com
The rearrangements can also be influenced by the presence of nucleophiles. The adducts can react with nucleophiles via allylic substitution to form a 5,6-dimethyl-6-nitrocyclohexa-2,4-dienyl derivative. cdnsciencepub.comresearchgate.net This intermediate can then undergo a second allylic substitution, leading to a new 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl derivative. cdnsciencepub.comresearchgate.net
Pathways for Adduct Aromatization and Nitrous Acid Elimination
The aromatization of the cyclohexa-2,5-diene adducts can proceed through several pathways, a key one being the elimination of nitrous acid (HNO₂). This elimination is often facilitated by the nature of the substituents on the dienyl system. cdnsciencepub.comresearchgate.net
Under neutral and weakly acidic conditions, the formation of 4-nitro- and 3,5-dinitro-o-xylene from the adducts occurs through a combination of radical and sigmatropic pathways. cdnsciencepub.comresearchgate.net In more acidic environments, the rearomatization can proceed via cationic intermediates. cdnsciencepub.com For instance, at high acidities, such as in the presence of boron trifluoride-etherate or 78% sulfuric acid, the adducts can rearomatize via nitrocyclohexadienyl cations to form various nitroxylenes. cdnsciencepub.com
The elimination of nitrous acid is a crucial step in the formation of the final aromatic products. cdnsciencepub.comresearchgate.net Depending on the substituents introduced during nucleophilic attack on the initial adduct, the resulting 2,4- and 2,5-dienyl products may readily eliminate nitrous acid to yield the corresponding aromatic compound. cdnsciencepub.comresearchgate.net The dienyl acetates can also undergo acid-catalyzed transesterification to form the corresponding dienols. cdnsciencepub.comresearchgate.net
The table below summarizes the products formed from the reaction of diene adducts under different conditions.
| Reagent/Condition | Products |
| Boron trifluoride-etherate or Trifluoroacetic acid | 4-nitro-o-xylene, 3,4-dinitro-o-xylene, 3,5-dinitro-o-xylene |
| Hydrogen bromide in ether | 4-nitro-o-xylene, 3,4-dinitro-o-xylene, 3,5-dinitro-o-xylene, 1,2-dimethyl-3,4,5-trinitrobenzene |
| Toluene (heated) or Pyrolysis | 4-nitro-o-xylene, 3,4-dinitro-o-xylene, 3,5-dinitro-o-xylene |
| Acetic acid | Stable, no reaction |
| Data sourced from Fischer et al. (1985) cdnsciencepub.com |
Reactivity and Chemical Transformations of the Dinitrobenezene Core
Nucleophilic Aromatic Substitution (S_NAr) Reactions
The presence of two nitro groups significantly enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. This reactivity is a hallmark of nitroaromatic compounds and is exploited in various synthetic applications.
Displacement of Nitro Groups by Nucleophiles (e.g., amines, hydroxide)
The electron-withdrawing nature of the nitro groups facilitates the displacement of one or both of these groups by strong nucleophiles. This process, known as nucleophilic aromatic substitution (S_NAr), proceeds through an addition-elimination mechanism.
The reaction of 1,2-dinitrobenzene (B166439) with primary amines such as n-butylamine and s-butylamine has been studied in various solvents. rsc.org In benzene (B151609), these reactions exhibit second-order kinetics that are dependent on the amine concentration. rsc.org While genuine catalysis is observed in non-polar solvents like n-hexane, in benzene, a "mild acceleration" of the reaction is noted. rsc.org This suggests that the solvent plays a crucial role in the reaction mechanism, potentially through the formation of electron-donor-acceptor (EDA) complexes between the solvent and the dinitrobenzene derivative. rsc.org
In a related compound, 1,2-dichloro-4,5-dinitrobenzene (B1583372), reaction with hydroxide (B78521) ions leads to the displacement of a nitro group to form 2-nitro-4,5-dichlorophenol. researchgate.netscispace.com This highlights the ability of the nitro group to act as a leaving group in S_NAr reactions, a phenomenon also observed with aliphatic amines. scispace.com The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various amines, including those of biological significance like arginine and dopamine, has been investigated in aprotic solvents, demonstrating the broad scope of these substitution reactions. conicet.gov.ar A convenient method for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) has been developed using hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF). nih.gov This method is effective for substrates with activating nitro groups. nih.gov
| Nucleophile | Substrate | Product(s) | Solvent | Observations |
| n-Butylamine | 1,2-Dinitrobenzene | N-butyl-2-nitroaniline | Benzene | Mild acceleration, second-order kinetics |
| s-Butylamine | 1,2-Dinitrobenzene | N-(sec-butyl)-2-nitroaniline | Benzene | Mild acceleration, second-order kinetics |
| Hydroxide | 1,2-Dichloro-4,5-dinitrobenzene | 2-Nitro-4,5-dichlorophenol | Aqueous | Displacement of a nitro group |
| Dimethylamine | 1-Fluoro-2,4-dinitrobenzene | N,N-Dimethyl-2,4-dinitroaniline | DMF/KOH | Rapid reaction |
Investigation of Meisenheimer Complex Intermediates
The S_NAr mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.comlibretexts.org These complexes are crucial in understanding the reaction pathway and can sometimes be isolated and characterized.
In the reaction of 1,2-dichloro-4,5-dinitrobenzene with hydroxide ions, the formation of both a monohydroxy and a dihydroxy Meisenheimer complex has been observed. researchgate.netscispace.com The monohydroxy complex is a transient species, while the dihydroxy complex is more stable and its formation can lead to the recovery of the starting material upon acidification. researchgate.netscispace.com The existence of these intermediates has been supported by spectroscopic evidence. researchgate.netscispace.com The stability and formation of Meisenheimer complexes are influenced by the solvent system. researchgate.netscispace.com For instance, in the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, the mechanism and rate-determining step are solvent-dependent, with the formation of a zwitterionic intermediate being key. semanticscholar.org
| Substrate | Nucleophile | Intermediate | Solvent System | Key Findings |
| 1,2-Dichloro-4,5-dinitrobenzene | Hydroxide | Monohydroxy and Dihydroxy Meisenheimer complexes | DMSO/H₂O | Observation of stable and transient intermediates |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Zwitterionic intermediate | MeOH, MeCN, DMSO | Solvent-dependent reaction mechanism |
Reduction Chemistry of Nitro Groups
The nitro groups of 1,2-dimethyl-4,5-dinitrobenzene can be reduced to the corresponding amino groups, providing a pathway to valuable diamine derivatives. The reduction can be complete or selective, depending on the reaction conditions and the reducing agent employed.
Catalytic Hydrogenation to Diamine Derivatives
The complete reduction of both nitro groups in dinitrobenzene derivatives to form the corresponding diamines is a common and useful transformation. This is typically achieved through catalytic hydrogenation.
The catalytic hydrogenation of dimethylnitrobenzene to dimethylaniline has been studied using a Pd/C catalyst. semanticscholar.org The reaction is influenced by hydrogen pressure, catalyst loading, substrate concentration, and temperature. semanticscholar.org Generally, an increase in temperature and pressure enhances the reaction rate. semanticscholar.org For the preparation of 1,5-diaminonaphthalene from 1,5-dinitronaphthalene, a Pd/C catalyst is also employed, with the reaction carried out in a solvent such as aniline, ethanol (B145695), or isopropanol (B130326) at elevated temperature and pressure. google.com Similar conditions can be applied to the hydrogenation of this compound to yield 4,5-dimethyl-1,2-phenylenediamine. nih.gov
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product |
| Dimethylnitrobenzene | Pd/C | Ethanol | 70-130 | 0.4-1.0 | Dimethylaniline |
| 1,5-Dinitronaphthalene | 5% Pd/C | Aniline, Ethanol, Isopropanol | 80-120 | 0.1-1.5 | 1,5-Diaminonaphthalene |
Selective Reduction to Mononitroamines or Other Intermediates
Selective reduction of one nitro group in a polynitro compound is a more challenging transformation but allows for the synthesis of valuable nitroamine intermediates. The outcome of the reduction is often dictated by steric and electronic factors.
In substituted dinitro- and trinitrobenzenes, the least sterically hindered nitro group is generally reduced preferentially. stackexchange.com For dinitro compounds containing a hydroxyl or alkoxy group, the nitro group ortho to this activating group is typically reduced. stackexchange.com If no ortho nitro group is present, the least sterically hindered one is reduced. stackexchange.com For nitro derivatives of aniline, the nitro group ortho to the amino group is preferentially reduced. stackexchange.com A classic method for selective reduction is the Zinin reduction, which uses sulfide, hydrosulfide, or polysulfides as the reducing agent. stackexchange.com
Reactions Involving Methyl Substituents (e.g., oxidation, halogenation)
The methyl groups attached to the benzene ring can also undergo chemical transformations, although these reactions are generally less facile than those involving the nitro groups.
Oxidation of the methyl groups on a nitro-substituted xylene to carboxylic acids is possible under strong oxidizing conditions. For instance, the oxidation of 4,5-dimethyl-1,2-phenylenediamine with HOF•CH₃CN at low temperatures yields 4,5-dimethyl-1,2-dinitrobenzene, demonstrating the stability of the methyl groups under these specific oxidizing conditions that target the amino groups. mdpi.com However, more vigorous oxidation can convert the methyl groups.
Halogenation of the methyl groups can occur under free-radical conditions, typically involving UV light. In the absence of a catalyst and in the presence of UV light, boiling methylbenzene reacts with chlorine or bromine to substitute the hydrogen atoms of the methyl group. chemguide.co.uk This reaction proceeds sequentially, potentially replacing all three hydrogen atoms. chemguide.co.uk In contrast, halogenation of the aromatic ring occurs in the presence of a Lewis acid catalyst like aluminum chloride or iron. chemguide.co.uk The methyl groups are ortho-, para-directing for electrophilic aromatic substitution. chemguide.co.uk
| Reaction | Reagents | Conditions | Product Type |
| Oxidation | Strong oxidizing agents | Harsh conditions | Carboxylic acid derivatives |
| Halogenation (Side-chain) | Cl₂ or Br₂ | UV light, boiling | (Halomethyl)benzene derivatives |
| Halogenation (Ring) | Cl₂ or Br₂ | Lewis acid catalyst (e.g., AlCl₃, Fe) | Chloro- or bromo-dimethyl-dinitrobenzene |
Cycloaddition Reactions and Formation of Fused Ring Systems Involving this compound Remain Largely Unexplored
The reactivity of this compound in cycloaddition reactions, a powerful class of pericyclic reactions for the formation of cyclic and heterocyclic systems, appears to be a largely uninvestigated area of research. Extensive searches of scientific literature have not yielded specific examples or detailed studies on the participation of this particular dinitrobenzene derivative as a dienophile or dipolarophile in cycloaddition reactions.
While the electron-withdrawing nature of the two nitro groups on the benzene ring would theoretically enhance its reactivity as a dienophile in Diels-Alder reactions, no documented instances of such reactions with common dienes like cyclopentadiene (B3395910) or furan (B31954) have been found. The general principles of the Diels-Alder reaction involve the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. The reactivity of the dienophile is typically increased by the presence of electron-withdrawing substituents.
Similarly, there is a lack of information regarding the participation of this compound in other types of cycloaddition reactions, such as [3+2] dipolar cycloadditions.
In contrast, a more common pathway for the formation of fused ring systems from o-dinitrobenzenes involves the reduction of the nitro groups to form o-phenylenediamines. These diamines are versatile precursors for the synthesis of various heterocyclic compounds, most notably quinoxalines, through condensation reactions with α-dicarbonyl compounds. For instance, the reduction of this compound would yield 4,5-dimethyl-1,2-phenylenediamine, which can then be reacted with various diketones to form substituted quinoxalines. This synthetic route, however, proceeds through a condensation mechanism rather than a cycloaddition reaction.
The absence of published research on the cycloaddition reactions of this compound suggests that this may be a challenging or unexplored area of its chemistry. Potential reasons could include steric hindrance from the adjacent methyl groups, competing reaction pathways, or the specific electronic properties of the molecule not being conducive to concerted cycloaddition mechanisms under typical reaction conditions.
Further research would be necessary to fully evaluate the potential of this compound as a substrate in cycloaddition chemistry and to determine the reaction conditions under which it might participate in the formation of novel fused ring systems through such pathways.
Advanced Spectroscopic and Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
Table 1: Representative Crystallographic Data for Dinitrobenzene Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
|---|---|---|---|---|---|---|---|---|
| 1,2-dimethyl-3,5-dinitrobenzene (B3054697) | Monoclinic | P21/n | 14.6418 | 3.8852 | 15.7884 | 108.417 | 852.14 | 4 |
| 1,2-Dinitrobenzene (B166439) | Monoclinic | P21/c | - | - | - | - | - | 4 |
| 1,3-Dinitrobenzene | Orthorhombic | Pbn21 | - | - | - | - | - | 4 |
| 1,4-Dinitrobenzene | Monoclinic | P21/n | - | - | - | - | - | 2 |
Data for dinitrobenzene isomers are provided for comparative purposes. researchgate.netiucr.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For 1,2-Dimethyl-4,5-dinitrobenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the symmetry of the molecule, the two aromatic protons would be chemically equivalent, as would the six protons of the two methyl groups. This would result in two main signals in the ¹H NMR spectrum. The chemical shift of the aromatic protons would be influenced by the electron-withdrawing nitro groups, causing them to appear at a lower field (higher ppm) compared to unsubstituted benzene (B151609). The methyl proton signals would appear at a higher field (lower ppm).
Similarly, the ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. For this compound, due to its symmetry, one would expect to see four distinct signals: one for the two equivalent aromatic carbons bearing the methyl groups, one for the two equivalent aromatic carbons bearing the nitro groups, one for the two equivalent aromatic carbons bearing hydrogen atoms, and one for the two equivalent methyl carbons. The chemical shifts would be characteristic of the electronic environment of each carbon atom. The carbons attached to the electron-withdrawing nitro groups would be significantly downfield.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | ~7.3 | Singlet | 2H | Aromatic protons |
| ¹H | ~2.3 | Singlet | 6H | Methyl protons |
| ¹³C | Varies | Singlet | - | C-NO₂ |
| ¹³C | Varies | Singlet | - | C-CH₃ |
| ¹³C | Varies | Singlet | - | C-H |
| ¹³C | Varies | Singlet | - | CH₃ |
Predicted values are based on general principles and data for similar compounds. ichemical.comnih.govvaia.comdocbrown.info
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the nitro groups. Specifically, asymmetric and symmetric stretching vibrations of the N-O bonds in the NO₂ groups typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Other characteristic peaks would include C-H stretching vibrations of the aromatic ring and the methyl groups, as well as C=C stretching vibrations of the benzene ring. docbrown.info
Raman spectroscopy would also reveal these characteristic vibrational modes. Aromatic C-H vibrations and C-C ring stretching vibrations are typically observed. uni-muenchen.de The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of overlapping vibrations that is unique to the molecule and can be used for identification. docbrown.info For dinitrobenzene derivatives, the positions of the nitro groups influence the vibrational spectra, allowing for differentiation between isomers.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Asymmetric NO₂ Stretch | 1500 - 1600 | IR, Raman |
| Symmetric NO₂ Stretch | 1300 - 1400 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
Data compiled from general spectroscopic tables and information on related compounds. docbrown.infouni-muenchen.deunl.edu
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (196.16 g/mol ). chemspider.comnih.gov The fragmentation of aromatic nitro compounds often involves the loss of nitro groups (NO₂) or parts thereof, such as NO or O. libretexts.org For this compound, characteristic fragmentation pathways could include the loss of one or both nitro groups, as well as the loss of methyl radicals (CH₃). The stability of the aromatic ring often leads to a prominent molecular ion peak. libretexts.org Analysis of the fragmentation pattern can confirm the presence of the dinitro and dimethyl substituents on the benzene ring.
Table 4: Potential Fragmentation Ions for this compound in Mass Spectrometry
| Ion | m/z | Possible Loss from Molecular Ion (M⁺) |
|---|---|---|
| [C₈H₈N₂O₄]⁺ | 196 | - |
| [C₈H₈NO₂]⁺ | 150 | NO₂ |
| [C₇H₅N₂O₄]⁺ | 181 | CH₃ |
| [C₈H₈N₂O₂]⁺ | 164 | 2 x O |
| [C₈H₈N]⁺ | 118 | 2 x NO₂ |
These are hypothetical fragmentation patterns based on the general behavior of aromatic nitro compounds in mass spectrometry. libretexts.orgdocbrown.infolew.ro
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For nitroaromatic compounds, DFT studies provide critical insights into their behavior in chemical reactions.
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals determine a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).
In nitroaromatic compounds, the strong electron-withdrawing nature of the nitro (-NO₂) groups significantly lowers the energy of both the HOMO and LUMO. This effect is crucial in defining the chemical character of molecules like 1,2-dimethyl-4,5-dinitrobenzene. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. irjweb.com A smaller gap suggests that the molecule is more polarizable and reactive. semanticscholar.org
For related dinitrobenzene isomers, DFT calculations at the B3LYP/6-311++G** level have been used to analyze the changes in electronic structure upon forming radical anions. researchgate.net Such studies reveal that the addition of an electron causes significant changes in bond lengths and charge distribution, highlighting the electrophilic nature of these compounds. researchgate.net
The electrophilicity and nucleophilicity can be quantified using conceptual DFT descriptors, which are derived from the HOMO and LUMO energies. irjweb.com
Table 1: Conceptual DFT-Based Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = μ² / 2η | Quantifies the electrophilic character of a molecule. |
| Global Nucleophilicity (N) | N = EHOMO - EHOMO(TCE) | Measures the nucleophilic character relative to a reference (tetracyanoethylene). |
| Global Softness (S) | S = 1 / 2η | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |
This table presents the fundamental descriptors used in conceptual DFT to predict the reactivity of molecules based on their frontier orbital energies.
DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.
For electrophilic aromatic substitution reactions, such as the nitration of aromatic compounds, DFT studies have provided detailed mechanistic insights. researchgate.netacs.orgeurjchem.com For instance, the nitration of nitrobenzene (B124822) has been studied using B3LYP/6-311G(d,p) level theory. researchgate.net These studies show that the reaction proceeds through a two-step mechanism involving the formation of a cationic tetrahedral intermediate (a σ-complex or Wheland intermediate). researchgate.netresearchgate.net The initial electrophilic attack by the nitronium ion (NO₂⁺) on the aromatic ring is typically the rate-determining step. researchgate.netresearchgate.net
Computational models for the decomposition of related compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT) have been developed using the B3LYP functional with the 6-31G(d) basis set. researchgate.net These studies explore various initial decomposition pathways, such as C–NO₂ bond homolysis, finding that the cleavage of the C–N bond is often the most favorable initial step. researchgate.net Such computational explorations are vital for understanding the stability and potential hazards of nitroaromatic compounds. researchgate.net
In reactions involving substituted aromatic rings, the position of the incoming substituent is a critical aspect known as regioselectivity. DFT can predict the most likely products by comparing the activation energies of the transition states leading to different isomers.
For the nitration of substituted benzenes, the existing substituents direct the incoming nitro group to specific positions. In the case of 1,2-dimethylbenzene (o-xylene), the two methyl groups are ortho-, para-directing activators. The subsequent nitration steps would be influenced by both the methyl groups and the newly introduced nitro groups. DFT studies on the nitration of nitrobenzene show that the meta-product is favored, which is consistent with experimental results. researchgate.net This preference is explained by the lower activation Gibbs free energy for the attack at the meta position compared to the ortho and para positions. researchgate.net The analysis of reaction pathways and intermediate stabilities allows for a quantitative prediction of the isomer distribution in the final product mixture. researchgate.net
Molecular Dynamics Simulations to Understand Solvent Effects and Reaction Dynamics
While quantum mechanics calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can explicitly model the dynamic interactions between a solute and individual solvent molecules. acs.org MD simulations use classical mechanics to simulate the movement of atoms over time, providing insights into processes like solvation, conformational changes, and the influence of the solvent on reaction pathways. acs.orgosti.gov
For nitroaromatic compounds, the solvent can have a significant effect on their photochemical and reactive behavior. researchgate.net Studies on nitrophenols have shown that solvent polarity can stabilize certain excited states, influencing processes like intersystem crossing. researchgate.net MD simulations can model how solvent molecules arrange around the solute and how this "solvation shell" affects the energy landscape of a reaction. acs.org For example, in nucleophilic aromatic substitution reactions of dinitrobenzene derivatives, the nature of the solvent (e.g., methanol, acetonitrile (B52724), DMSO) can influence which step of the reaction mechanism is rate-determining. researchgate.netccsenet.org
By combining quantum mechanical calculations on a small, reactive part of a system with a classical MD description of the surrounding solvent (QM/MM methods), researchers can model reaction dynamics in a condensed-phase environment with a manageable computational cost. This approach is crucial for accurately understanding reaction mechanisms in solution.
Environmental Fate and Transformation Pathways
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
Abiotic degradation involves non-biological processes such as photolysis and chemical reactions that can break down 1,2-dimethyl-4,5-dinitrobenzene in the environment.
Photolysis, or degradation by sunlight, is a potential transformation pathway for nitroaromatic compounds in aquatic environments. While direct photolysis data for this compound is unavailable, studies on analogous compounds provide insight. For instance, the photolytic half-life of a related compound, 1,2-dimethyl-4-nitrobenzene (B166907), is estimated to be 10 days, assuming a 12-hour day. epa.gov Other nitroaromatics, such as 2,4-dinitrotoluene (B133949) (2,4-DNT), can undergo photolysis with half-lives in natural waters ranging from 10 to 100 hours. researchgate.net The rate of photolysis is influenced by factors like water clarity, depth, and the presence of sensitizing substances such as humic acids, which can accelerate the degradation process. researchgate.net For example, the photolysis of 2,6-DNT in seawater was observed to have a half-life of 5 hours at wavelengths between 295 and 395 nm. researchgate.net Given its structure, this compound is expected to absorb sunlight and undergo direct photolysis, though its specific rate remains to be determined. nih.gov
Chemical hydrolysis is generally not considered a significant degradation pathway for aromatic nitro compounds like this compound under typical environmental conditions. epa.govepa.gov These compounds are structurally stable in water. epa.gov
In the atmosphere, the primary degradation mechanism is expected to be the reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for a similar isomer, 1,2-dimethyl-3-nitrobenzene (B167072), reacting with hydroxyl radicals is approximately 15 days. nih.gov This suggests that this compound would be moderately persistent in the atmosphere, eventually being broken down through this oxidative process.
Table 1: Estimated Environmental Fate Parameters for this compound Based on Analogue Data
| Environmental Process | Estimated Half-life / Behavior | Analogue Compound | Reference |
|---|---|---|---|
| Atmospheric Photodegradation (vs. •OH) | ~15 days | 1,2-Dimethyl-3-nitrobenzene | nih.gov |
| Aquatic Photolysis | 10-100 hours | 2,4-Dinitrotoluene | researchgate.net |
| Hydrolysis | Considered stable | 1,2-Dimethyl-4-nitrobenzene | epa.gov |
Biotic Transformation and Biodegradation by Microorganisms
The biodegradation of nitroaromatic compounds is a critical process influencing their environmental persistence. Microorganisms have evolved diverse metabolic pathways to transform these chemicals, which can serve as sources of carbon and nitrogen.
While specific studies on this compound are scarce, the biodegradation pathways for the closely related 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (B127279) (2,6-DNT) have been extensively studied and provide a model for its likely transformation. nih.gov Two primary types of pathways are known:
Oxidative Pathways: In aerobic environments, bacteria such as Burkholderia sp. can initiate degradation by incorporating both atoms of an oxygen molecule into the aromatic ring. nih.gov This dioxygenation reaction typically results in the formation of a substituted catechol and the release of a nitrite (B80452) group. nih.gov For 2,4-DNT, this leads to 4-methyl-5-nitrocatechol. nih.gov The catechol intermediate then undergoes ring cleavage, followed by further degradation into central metabolic pathways. nih.gov
Reductive Pathways: Under anaerobic or anoxic conditions, the primary transformation involves the sequential reduction of the nitro groups (NO₂) to nitroso (NO), hydroxylamino (NHOH), and ultimately amino (NH₂) groups. frontiersin.orgnih.gov This process is catalyzed by nitroreductase enzymes. The reduction can occur stepwise, leading to monoamino and then diamino derivatives. For example, the anaerobic degradation of 2,4-DNT produces 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and subsequently 2,4-diaminotoluene. nih.gov These amino-derivatives are often more susceptible to further degradation or binding to soil organic matter.
Based on the degradation pathways of analogous dinitrotoluenes, the biotic transformation of this compound is expected to produce a series of intermediate metabolites. nih.govnih.gov
Under oxidative conditions, the likely initial product would be a dimethyl-nitrocatechol . nih.gov Subsequent ring cleavage would lead to various aliphatic acids. nih.gov
Under reductive conditions, a more complex mixture of metabolites is anticipated. The stepwise reduction of the two nitro groups would likely form:
4-Amino-1,2-dimethyl-5-nitrobenzene and 5-Amino-1,2-dimethyl-4-nitrobenzene
4,5-Diamino-1,2-dimethylbenzene
These aminotoluene derivatives are key intermediates in the complete mineralization pathway. nih.gov The accumulation of these metabolites has been observed in studies of other nitroaromatic compounds. frontiersin.org
Table 2: Potential Microbial Degradation Metabolites of this compound (Inferred from DNT Analogues)
| Degradation Pathway | Potential Intermediate Metabolite | Analogue Precursor | Reference |
|---|---|---|---|
| Aerobic (Oxidative) | Dimethyl-nitrocatechol | 2,4-DNT / 2,6-DNT | nih.gov |
| Aerobic (Oxidative) | 2-Hydroxy-methyl-nitro-oxo-dienoic acid | 2,6-DNT | nih.gov |
| Anaerobic (Reductive) | Amino-dimethyl-nitrobenzene | 2,4-DNT | nih.gov |
| Anaerobic (Reductive) | Diamino-dimethyl-benzene | 2,4-DNT | nih.gov |
Sorption and Mobility in Soil and Sediment Systems
The mobility of this compound in soil and sediment is controlled by its tendency to adsorb to solid particles. This behavior is influenced by the compound's chemical properties and the characteristics of the soil, such as organic carbon content and clay mineralogy. ecetoc.orgcdc.gov
The octanol-water partition coefficient (Kow) is an indicator of a chemical's hydrophobicity and potential for sorption. The estimated XLogP3-AA value (a computational proxy for log Kow) for 4,5-Dinitro-o-xylene is 2.3. nih.gov This value suggests a moderate tendency to partition from water into organic phases like soil organic matter.
The sorption of neutral organic compounds to soil is often normalized by the soil's organic carbon content, yielding the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org While a specific Koc for this compound is not available, values for the parent compound, o-xylene (B151617), range from 24 to 537 L/kg, indicating very high to moderate mobility. nih.gov However, the presence of two polar nitro groups on the benzene (B151609) ring would significantly increase its sorption potential compared to o-xylene, leading to lower mobility. Nitroaromatic compounds are known to interact strongly with soil components, particularly certain types of clay minerals (e.g., smectites), which can further retard their movement. researchgate.net
Based on its estimated properties, this compound would likely be classified as having low to medium mobility in soil. chemsafetypro.com This means it has the potential to be transported from the soil surface to groundwater, but this movement would be significantly slowed by adsorption to soil organic matter and clays. cdc.gov An EQC Level III fugacity model for the analogue 1,2-dimethyl-4-nitrobenzene predicts that under conditions of equal emission to air, water, and soil, the compound would primarily partition to soil (78.7%) and water (17.6%). epa.gov
Table 3: Estimated Soil Mobility Classification
| Parameter | Estimated Value/Class | Basis of Estimation | Reference |
|---|---|---|---|
| log Kow (XLogP3-AA) | 2.3 | Computational model for 4,5-Dinitro-o-xylene | nih.gov |
| Mobility Class | Medium to Low | Based on log Kow and structure-activity relationships | chemsafetypro.com |
Compound Index
Emerging Research and Future Directions
Development as Precursors for Advanced Materials (e.g., polymers, charge-transfer complexes)
1,2-Dimethyl-4,5-dinitrobenzene and its derivatives are gaining attention as crucial precursors for a variety of advanced materials. Their unique electronic and structural properties make them ideal building blocks for novel polymers and charge-transfer (CT) complexes with tailored functionalities.
Researchers have successfully utilized derivatives of this compound in the synthesis of π-conjugated polymers. These polymers are being explored for applications such as contrast agents in Magnetic Resonance Imaging (MRI). The dinitro-substituted aromatic core can undergo nucleophilic aromatic substitution with other organic molecules to create electron-deficient polymer backbones. This electron-deficient nature can enhance the stability of micelles formed by these polymers and improve their imaging sensitivity.
Furthermore, the dinitrated aromatic structure is a key component in the formation of charge-transfer complexes. researchgate.net These complexes, formed between an electron donor and an electron acceptor, exhibit unique electronic and optical properties. The dinitrobenzene moiety acts as an electron acceptor (π-electron acceptor). The study of these complexes is crucial for the development of new organic electronic materials. science.gov The interaction between the donor and acceptor components in these complexes can be fine-tuned by modifying the substituents on the aromatic ring, offering a pathway to materials with specific conductive or optical characteristics. researchgate.net
The table below summarizes key properties of a polymer derivative synthesized from a 1,2-dimethoxy-4,5-dinitrobenzene (B14551) precursor, illustrating its potential in biomedical applications.
| Property | Value (Polymer Derivative) | Method |
| Micelle Size | 20–50 nm | Dynamic Light Scattering (DLS) |
| Relaxivity (r₁) | 8.5 mM⁻¹s⁻¹ | MRI Phantom Studies |
Role in the Synthesis of Functionalized Aromatic Scaffolds for Diverse Applications
The chemical structure of this compound provides a versatile platform for the synthesis of a wide array of functionalized aromatic scaffolds. The nitro groups can be readily transformed into other functional groups, such as amines, which then serve as handles for further chemical modifications. This adaptability makes it a valuable intermediate in the synthesis of complex molecules for various applications, including pharmaceuticals and materials science. guidechem.comescholarship.org
The reduction of the nitro groups to amines is a particularly important transformation. For instance, a solution of 1,2-dimethoxy-4,5-dinitrobenzene can be reduced using a palladium on charcoal catalyst under a hydrogen atmosphere to yield the corresponding diamine. This resulting aromatic diamine is a key building block for constructing more complex molecular architectures, such as Schiff base macrocycles and other elaborate molecules. acs.org The ability to introduce different functionalities onto the aromatic ring allows for the creation of molecules with specific shapes and electronic properties, which is crucial for applications in host-guest chemistry and the development of synthetic receptors. chim.it
The following table outlines a typical reduction reaction of a 1,2-dimethoxy-4,5-dinitrobenzene derivative.
| Starting Material | Reagents | Product |
| 1,2-dimethoxy-4,5-dinitrobenzene | Pd on charcoal (10%), H₂ | 1,2-dimethoxy-4,5-diaminobenzene |
Green Chemistry Approaches in Dinitration Processes and Waste Minimization Strategies
Traditional nitration processes often involve the use of harsh reagents like concentrated nitric and sulfuric acids, leading to significant environmental concerns due to the generation of acidic waste and potential for runaway reactions. google.comscispace.com In response, the development of greener chemistry approaches for dinitration processes, including those that could be applied to the synthesis of this compound, is an active area of research.
A key focus is the adoption of continuous-flow microreactor technology. researchgate.netdntb.gov.ua This approach offers enhanced safety, improved heat and mass transfer, and precise control over reaction parameters, which can lead to higher yields and selectivities while minimizing waste. researchgate.netnih.gov For the nitration of o-xylene (B151617), a precursor to this compound, continuous-flow processes have been shown to significantly reduce the formation of phenolic impurities, thereby eliminating the need for an alkaline wash step and reducing wastewater emissions. nih.gov Furthermore, strategies for recycling waste acid are being integrated into these continuous processes, enhancing economic viability and further reducing the environmental footprint. researchgate.net
Waste minimization is a critical aspect of green chemistry. yale.edu In the context of nitration, this involves several strategies:
Catalyst Selection: Utilizing solid acid catalysts like zeolites can replace corrosive liquid acids, simplifying catalyst recovery and reducing waste streams. researchgate.netacs.org
Process Optimization: Continuous-flow systems allow for precise control, reducing the formation of byproducts and increasing the yield of the desired product. nih.govresearchgate.net
Solvent Reduction: Developing solvent-free reaction conditions minimizes the use and disposal of organic solvents. google.com
Waste Segregation: Keeping different types of chemical waste separate, such as organic and inorganic wastes, simplifies disposal and recycling efforts. yale.edu
The table below compares a traditional batch process with a continuous-flow process for the nitration of o-xylene, highlighting the environmental benefits of the latter. nih.gov
| Parameter | Batch Process | Continuous-Flow Process |
| Phenolic Impurity | 2% | 0.1% |
| Alkaline Wash Step | Required | Omitted |
| Wastewater Emission | Higher | Reduced |
Exploration of New Catalytic Systems for Selective Nitration and Derivatization
The selective introduction of nitro groups onto an aromatic ring and the subsequent derivatization of the resulting nitro compounds are central to synthetic organic chemistry. Research is actively exploring new catalytic systems to achieve higher selectivity and efficiency in these transformations, which is directly relevant to the synthesis and functionalization of this compound.
For the selective nitration of aromatic compounds like o-xylene, a variety of solid acid catalysts are being investigated as environmentally benign alternatives to traditional mixed-acid systems. researchgate.netncl.res.in Zeolites, such as H-beta and H-Y, have shown promise in directing the nitration to specific positions on the aromatic ring, thereby increasing the yield of the desired isomer. researchgate.netgoogle.com Other materials like silica-supported molybdenum oxide modified with phosphoric acid and various metal salts are also being explored for their catalytic activity in nitration reactions. researchgate.nethep.com.cn The goal is to develop robust and recyclable catalysts that can operate under milder conditions and with higher selectivity. acs.org
Beyond nitration, the development of new catalytic methods for the derivatization of nitroaromatic compounds is also a significant research area. libretexts.orggreyhoundchrom.com For example, transition metal-free, regioselective amination of nitrobenzenes has been demonstrated, offering a direct route to valuable arylamine building blocks. nih.gov These novel catalytic approaches for C-H functionalization and cross-coupling reactions open up new avenues for converting dinitroaromatic compounds like this compound into a diverse range of complex and functional molecules. The development of these new catalytic systems is crucial for advancing the synthesis of fine chemicals, pharmaceuticals, and advanced materials. escholarship.orgnih.gov
The table below provides examples of different catalytic systems being explored for the nitration of o-xylene. researchgate.netgoogle.com
| Catalyst System | Key Features |
| Beta zeolite with nitric acid | Eco-friendly, eliminates acetic anhydride (B1165640), no side chain nitration. researchgate.net |
| H-Y zeolite with polyphosphoric acid and fuming nitric acid | High selectivity for 4-nitro-o-xylene. google.com |
| Silica supported molybdenum oxide with phosphoric acid | Active solid acid catalyst for ortho-xylene nitration. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,2-Dimethyl-4,5-dinitrobenzene, and how can its purity be validated?
- Synthesis : Nitration of 1,2-dimethylbenzene derivatives under controlled conditions (e.g., mixed acid systems at low temperatures) is a common approach for introducing nitro groups. For example, analogous nitro-substituted benzene derivatives like 1,2-Dimethoxy-4,5-dinitrobenzene (CAS 3395-03-7) are synthesized via sequential nitration and functional group protection .
- Purity Validation : Use GC-MS or HPLC to confirm purity (>98% by GC, as seen in related nitroaromatics like 1,2-Difluoro-4,5-dinitrobenzene) and NMR (¹H/¹³C) to verify structural integrity .
Q. How can crystallographic data for this compound be obtained and refined?
- Data Collection : Single-crystal X-ray diffraction using benchtop systems like Bruker SMART X2S (as applied to structurally similar compounds, e.g., 1,2-Dimethyl-4,5-diphenylbenzene) .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution data and twinned crystals . Typical refinement parameters include R factors <0.05 (e.g., R = 0.046 in analogous studies) .
Advanced Research Questions
Q. How do discrepancies in crystallographic data arise for nitroaromatic compounds, and how can they be resolved?
- Data Contradictions : Discrepancies may stem from differences in refinement software (e.g., SHELXL vs. other programs) or experimental conditions (e.g., temperature effects on crystal packing). For example, SHELX’s superiority in handling twinned data reduces errors in final bond lengths (mean C–C deviation: ±0.003 Å) .
- Resolution : Cross-validate data using multiple refinement tools (e.g., WinGX suite) and compare results with published standards (e.g., Acta Crystallographica Section E protocols) .
Q. What is the biological significance of this compound in microbial studies?
- Antagonistic Activity : Structurally related diamino derivatives (e.g., 1,2-dimethyl-4,5-diaminobenzene) exhibit competitive growth inhibition in Staphylococcus aureus by interfering with riboflavin/vitamin B₁₂ pathways .
- Methodological Insight : Dose-response assays (e.g., MIC testing) and antagonism studies (e.g., reversing inhibition with metabolic precursors) can elucidate mechanisms .
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution?
- Electronic Effects : The electron-withdrawing nitro groups meta to methyl substituents direct electrophilic/nucleophilic attacks. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via substitution reactions (e.g., with amines or thiols) confirms regioselectivity.
- Case Study : Similar nitroaromatics (e.g., 1,2-Dichloro-3,5-dinitrobenzene) undergo nucleophilic aromatic substitution at nitro-adjacent positions due to resonance stabilization of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
